molecular formula C16H20N2O2 B7509006 N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide

N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide

Katalognummer: B7509006
Molekulargewicht: 272.34 g/mol
InChI-Schlüssel: IDUYEKHZUFMHEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor. It is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme that is responsible for the breakdown of the neurotransmitter GABA in the brain. CPP-115 has been shown to have potential therapeutic applications in the treatment of a variety of neurological disorders, including epilepsy, anxiety, and addiction.

Wirkmechanismus

N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which leads to a reduction in seizure activity, anxiety, and drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, which leads to a reduction in seizure activity, anxiety, and drug-seeking behavior. It also increases the levels of dopamine in the brain, which may contribute to its anti-addictive effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide is its selectivity for GABA aminotransferase. This selectivity makes it a useful tool for studying the role of GABA in neurological disorders. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.

Zukünftige Richtungen

There are several future directions for research on N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide. One direction is to study its potential therapeutic applications in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to develop more potent and selective inhibitors of GABA aminotransferase, which may have even greater therapeutic potential. Finally, research could focus on developing new formulations of this compound that improve its solubility and bioavailability, which would make it easier to work with in laboratory experiments and increase its potential as a therapeutic agent.

Synthesemethoden

N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide is synthesized using a multi-step process that involves the use of various reagents and catalysts. The synthesis process starts with the reaction of 4-hydroxybenzaldehyde with cyclopropylmethylamine to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 3,6-dihydro-2H-pyridine-1-carboxylic acid to form this compound.

Wissenschaftliche Forschungsanwendungen

N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has been extensively studied in preclinical models of epilepsy, anxiety, and addiction. In animal models of epilepsy, this compound has been shown to increase GABA levels in the brain, which leads to a reduction in seizure activity. In animal models of anxiety, this compound has been shown to reduce anxiety-like behavior. In animal models of addiction, this compound has been shown to reduce drug-seeking behavior.

Eigenschaften

IUPAC Name

N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-15-5-3-13(4-6-15)14-7-9-18(10-8-14)16(20)17-11-12-1-2-12/h3-7,12,19H,1-2,8-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUYEKHZUFMHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)N2CCC(=CC2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.